4-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide
Description
4-{[1-(2-Fluorobenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide is a benzamide derivative featuring a piperidin-4-ylmethoxy linker bridging a 2-fluorobenzoyl group and an N-isopropyl-substituted benzamide. This compound’s design incorporates fluorination at the benzoyl moiety, which is hypothesized to enhance metabolic stability and binding affinity to target proteins, a common strategy in medicinal chemistry for optimizing pharmacokinetic properties .
Properties
Molecular Formula |
C26H21ClN4O4 |
|---|---|
Molecular Weight |
488.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[(2,4-dimethoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C26H21ClN4O4/c1-34-19-9-3-16(23(12-19)35-2)13-29-25(32)15-4-10-22-20(11-15)24-21(14-28-22)26(33)31(30-24)18-7-5-17(27)6-8-18/h3-12,14,30H,13H2,1-2H3,(H,29,32) |
InChI Key |
PKOPFBHIVOFNEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[(2,4-dimethoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multiple steps, including the formation of the pyrazoloquinoline core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrazoloquinoline core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the 4-chlorophenyl and 2,4-dimethoxyphenyl groups via nucleophilic substitution reactions.
Amidation Reactions: Formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[(2,4-dimethoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique structural features.
Materials Science: The compound may have applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[(2,4-dimethoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features
The compound shares structural motifs with several analogs, including:
- Fluorinated benzamides: Fluorine substitution at strategic positions (e.g., ortho, meta) is a recurring theme in analogs, as seen in Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide), which features dual fluorination on both the chromenone and benzamide moieties .
- Piperidine/piperazine-based linkers : Compounds such as N-methyl-3-(4-piperidinyl)benzamide () and 1174664-29-9 () utilize piperidine or piperazine rings to modulate solubility and target engagement.
- N-substituted benzamides : The isopropyl group in the target compound contrasts with bulkier substituents (e.g., tert-butyl esters in 1174929-22-6, ) that may influence steric hindrance and binding kinetics.
Pharmacological Implications
- Fluorination Impact: The 2-fluorobenzoyl group in the target compound may improve metabolic stability compared to non-fluorinated analogs like N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide (–3), where hydroxyl groups could increase susceptibility to phase II metabolism.
- Heterocyclic Diversity : Example 53 () incorporates a pyrazolo[3,4-d]pyrimidin core, which may enhance kinase inhibition selectivity compared to the simpler benzamide scaffold of the target compound.
Data Table: Structural and Physicochemical Comparison
Research Findings and Limitations
- Activity Gaps : While Example 53 () demonstrates kinase inhibition, the target compound’s biological activity remains uncharacterized in the available literature. Fluorinated benzamides in are linked to cancer therapy via epigenetic modulation, suggesting a plausible therapeutic overlap .
- Structural Optimization : The N-isopropyl group in the target compound may reduce off-target interactions compared to bulkier tert-butyl esters (), but this requires experimental validation.
- Synthetic Challenges : –3 highlight variability in reaction yields (e.g., 28% in Example 53, ), underscoring the need for optimized protocols for scaling production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
